5-(3,5-Dimethylpiperidin-1-yl)pentanoic acid hydrochloride
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Overview
Description
5-(3,5-Dimethylpiperidin-1-yl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C12H23NO2·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)pentanoic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Pentanoic Acid Chain: The pentanoic acid chain is attached through a nucleophilic substitution reaction, where the piperidine nitrogen attacks a suitable electrophile, such as a halogenated pentanoic acid derivative.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen or the carboxylic acid group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds, such as alkyl halides or acyl halides, are common electrophiles in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(3,5-Dimethylpiperidin-1-yl)pentanoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of piperidine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylpiperidin-1-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethylpiperidin-1-yl)butanoic acid hydrochloride
- 6-(3,5-Dimethylpiperidin-1-yl)hexanoic acid hydrochloride
- 3-(3,5-Dimethylpiperidin-1-yl)propanoic acid hydrochloride
Uniqueness
5-(3,5-Dimethylpiperidin-1-yl)pentanoic acid hydrochloride is unique due to its specific chain length and substitution pattern, which confer distinct physicochemical properties and biological activities. The presence of the dimethyl groups on the piperidine ring enhances its lipophilicity and may influence its binding affinity to molecular targets.
Properties
Molecular Formula |
C12H24ClNO2 |
---|---|
Molecular Weight |
249.78 g/mol |
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C12H23NO2.ClH/c1-10-7-11(2)9-13(8-10)6-4-3-5-12(14)15;/h10-11H,3-9H2,1-2H3,(H,14,15);1H |
InChI Key |
MLKBDLLFASFFHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CCCCC(=O)O)C.Cl |
Origin of Product |
United States |
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